2-Fluororesorcinol

Descripción general

Descripción

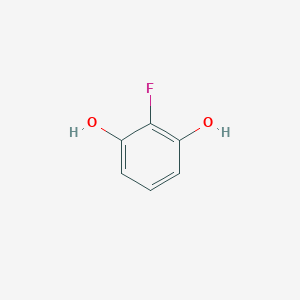

2-Fluororesorcinol (CAS 5093-64-1) is a fluorinated derivative of resorcinol (1,3-dihydroxybenzene) with the molecular formula C₆H₅FO₂ and an average molecular weight of 128.10 g/mol . It is systematically named 2-fluoro-1,3-benzenediol and is characterized by hydroxyl groups at the 1- and 3-positions and a fluorine atom at the 2-position of the aromatic ring. The compound is synthesized via a multistep process involving (polyfluoro)nitrobenzenes reacted with sodium methoxide, followed by reduction, hydrodediazoniation, and demethylation . It is commercially available at 95% purity and is a key precursor in synthesizing fluorinated fluoresceins, which are widely used in bioimaging due to their enhanced photophysical properties .

Métodos De Preparación

Direct Demethylation of 2-Fluoro-3-Methoxyphenol Using Boron Tribromide

The most widely documented route to 2-fluororesorcinol involves the demethylation of 2-fluoro-3-methoxyphenol using boron tribromide (BBr₃). This method, described in a Wyeth patent , achieves a high yield of 93% through a two-stage process:

Reaction Mechanism and Conditions

BBr₃ acts as a Lewis acid, cleaving the methyl ether bond in 2-fluoro-3-methoxyphenol. The reaction proceeds at -78°C in dichloromethane (CH₂Cl₂), ensuring controlled exothermicity and minimizing side reactions. After overnight stirring, the mixture is quenched with water, liberating the phenolic hydroxyl groups.

Key Steps :

-

Stage 1 : Addition of BBr₃ (1 M in CH₂Cl₂, 4 equivalents per methoxy group) to 2-fluoro-3-methoxyphenol at -78°C.

-

Stage 2 : Quenching with water at -78°C, followed by extraction with ethyl acetate (EtOAc) and drying over Na₂SO₄.

Optimization and Yield

The use of cryogenic conditions (-78°C) prevents premature hydrolysis of BBr₃ and ensures complete demethylation. The crude product is triturated with EtOAc, yielding this compound with 93% purity . This method’s efficiency is attributed to the stoichiometric use of BBr₃ and the inert reaction environment.

Table 1: Reaction Parameters for BBr₃ Demethylation

| Parameter | Value |

|---|---|

| Starting Material | 2-Fluoro-3-methoxyphenol |

| Reagent | BBr₃ (4 eq.) |

| Solvent | CH₂Cl₂ |

| Temperature | -78°C (Stage 1), -78°C (Stage 2) |

| Reaction Time | 12–16 hours |

| Yield | 93% |

Electrophilic Fluorination Strategies

While less common for this compound, electrophilic fluorination offers an alternative pathway. This approach, adapted from 4-fluororesorcinol synthesis , employs reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce fluorine selectively.

Challenges in Regioselectivity

Direct fluorination of resorcinol requires precise control to avoid polyfluorination. For this compound, meta-directing groups (e.g., hydroxyl or methoxy) must be strategically positioned to guide fluorine insertion. However, no literature explicitly details successful electrophilic fluorination for the 2-isomer, underscoring the method’s current limitations .

Comparative Insights from 4-Fluororesorcinol Synthesis

Studies on 4-fluororesorcinol demonstrate that Selectfluor™ in acetonitrile at 80°C achieves monofluorination with 65–70% yield . Adapting this to this compound would require:

-

Protecting Groups : Temporary protection of hydroxyl groups to direct fluorine to the 2-position.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

Hydrolytic Routes from Diamino Precursors

Hydrolysis of diamino intermediates, a route used for 4-methylresorcinol , could theoretically apply to this compound. This method involves:

Proposed Reaction Pathway

-

Synthesis of 2-Fluoro-1,3-diaminobenzene : Fluorination of 1,3-diaminobenzene via Schiemann reaction (NaNO₂/HBF₄).

-

Hydrolysis : Treatment with ammonium bisulfate ((NH₄)HSO₄) under high-temperature (230°C), high-pressure conditions.

Practical Limitations

No existing reports confirm this route’s viability for this compound. Challenges include:

-

Intermediate Stability : 2-Fluoro-1,3-diaminobenzene may decompose under hydrolysis conditions.

-

Byproduct Formation : Competing reactions (e.g., deamination) could reduce yield.

Comparative Evaluation of Synthetic Methodologies

Table 2: Comparison of this compound Synthesis Methods

| Method | Yield | Scalability | Cost | Complexity |

|---|---|---|---|---|

| BBr₃ Demethylation | 93% | High | Moderate | Moderate |

| Electrophilic Fluorination | N/A | Low | High | High |

| Diamino Hydrolysis | N/A | Low | Low | High |

Advantages of BBr₃ Demethylation

-

High Yield : Superior to alternative methods.

-

Reproducibility : Well-documented protocol with minimal side products.

Limitations of Alternative Routes

-

Electrophilic Fluorination : Requires unresolved regioselectivity challenges.

-

Hydrolytic Methods : Unverified feasibility and risk of side reactions.

Applications and Implications of Synthesis Methods

The BBr₃ route’s efficiency supports large-scale production for:

-

Pharmaceuticals : Intermediate in kinase inhibitor synthesis .

-

Fluorescent Dyes : Precursor for Si-fluoresceins with tunable pKa .

Emerging methods, such as electrophilic fluorination, could reduce reliance on cryogenic conditions if further optimized.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluororesorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can yield hydroquinones.

Substitution: Nucleophilic substitution reactions are common due to the presence of the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluororesorcinol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds and dyes.

Biology: Its derivatives are employed in the development of fluorescent probes for biological imaging.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-fluororesorcinol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant or prooxidant, depending on the context . The phenolic groups in this compound can donate electrons or hydrogen atoms, leading to the formation of reactive oxygen species (ROS) which can have beneficial or toxic effects .

Comparación Con Compuestos Similares

Structural and Physical Properties

The substitution pattern on the resorcinol backbone significantly influences electronic, steric, and solubility properties. Below is a comparative analysis of 2-fluororesorcinol with structurally analogous compounds:

Key Observations :

- Electron-Withdrawing Effects: Fluorine’s high electronegativity decreases electron density on the aromatic ring, lowering the pKa of hydroxyl groups compared to resorcinol. This enhances acidity and stabilizes intermediates in electrophilic substitution reactions .

- Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance, unlike bulkier groups like methoxy (-OCH₃) or allyl ().

- Solubility: Fluorinated resorcinols exhibit moderate polarity, balancing aqueous and organic solubility, whereas methoxy derivatives are more lipophilic .

Comparison with Chlorinated and Methoxylated Analogs

- 2-Chlororesorcinol: Chlorine’s lower electronegativity and larger size reduce electronic effects compared to fluorine. This compound is primarily used as a pharmaceutical impurity (e.g., Flumazenil Impurity 22) rather than in fluorescein synthesis .

- 2-Methoxyresorcinol: The methoxy group’s electron-donating nature increases the pKa of hydroxyl groups, making it less suitable for low-pH applications. It is more commonly used in organic synthesis as a protecting group .

Actividad Biológica

2-Fluororesorcinol is a fluorinated derivative of resorcinol, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on enzyme activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C_6H_4F(OH)_2) features a fluorine atom substituted at the 2-position of the resorcinol structure. This modification can significantly influence its biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, in a comparative study of various fluoroaryl compounds, this compound demonstrated notable antimicrobial activity against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 | |

| Pseudomonas aeruginosa | 14 | 128 |

The data indicates that this compound exhibits a significant zone of inhibition, particularly against Staphylococcus aureus, which is critical given the rising concerns surrounding antibiotic resistance.

The mechanism by which fluorinated resorcinols exert their antibacterial effects may involve the inhibition of key bacterial enzymes. For example, studies have shown that fluorinated derivatives can inhibit tyrosinase, an enzyme crucial for melanin production in bacteria. The inactivation of tyrosinase by this compound appears to be a result of its ability to form stable complexes with the enzyme's active site, thereby blocking its catalytic activity.

Figure 1: Mechanism of Tyrosinase Inhibition by Resorcinols

Tyrosinase Inhibition Mechanism

Cytotoxicity and Cancer Research

In cancer research, fluorinated compounds have been explored for their potential to inhibit glycolysis in tumor cells. A study evaluating various halogenated derivatives, including those related to resorcinols, found that these compounds could effectively inhibit hexokinase activity—a key enzyme in glycolysis—thereby reducing the energy supply to rapidly proliferating cancer cells.

Case Study: Inhibition of Glycolysis in Glioblastoma Cells

A recent investigation into the effects of halogenated resorcinols on glioblastoma multiforme (GBM) cells demonstrated that these compounds could significantly reduce cell viability under hypoxic conditions. The cytotoxic effects were correlated with lower IC50 values compared to non-fluorinated counterparts.

Table 2: Cytotoxic Effects on GBM Cells

| Compound | IC50 (µM) | Effectiveness in Hypoxia (%) |

|---|---|---|

| This compound | 10 | 75 |

| Non-fluorinated Resorcinol | 25 | 40 |

This data suggests that the introduction of fluorine enhances the stability and efficacy of resorcinols as potential anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Fluororesolcinol with high purity, and how can contamination by regioisomers be minimized?

- Methodology : Use fluorination reactions (e.g., halogen exchange or electrophilic fluorination) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography. Confirm purity via -NMR (e.g., absence of aromatic proton splitting indicative of regioisomers) and LC-MS .

- Key considerations : Document solvent selection, temperature control, and stoichiometric ratios to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Fluororesorcinol’s structure, and how should data interpretation be standardized?

- Methodology : Combine -NMR (to confirm fluorine position) and -NMR (to resolve hydroxyl and aromatic protons). IR spectroscopy can validate hydroxyl groups (broad peaks at ~3200–3500 cm). Cross-reference with computational methods (DFT calculations for spectral simulation) to resolve ambiguities .

- Data standardization : Report solvent effects, temperature, and instrument calibration parameters to enable cross-study comparisons .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound that influence its reactivity in organic synthesis?

- Methodology : Determine solubility in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Measure pKa using potentiometric titration or UV-Vis spectroscopy. Correlate these properties with reaction outcomes (e.g., nucleophilic substitution efficiency) .

- Critical data : Include temperature-dependent solubility profiles and buffer compatibility for kinetic studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported spectroscopic data for this compound across different solvent systems?

- Experimental design : Conduct variable solvent NMR studies (e.g., DMSO-d, CDCl) to assess hydrogen bonding and tautomeric effects. Use high-field NMR (≥500 MHz) to resolve overlapping peaks. Pair with molecular dynamics simulations to model solvent interactions .

- Contradiction analysis : Compare data across studies using meta-analysis frameworks (e.g., PRISMA guidelines) to identify methodological inconsistencies (e.g., sample preparation, instrument sensitivity) .

Q. What methodological considerations are essential when studying the tautomeric behavior of this compound in protic vs. aprotic environments?

- Approach : Employ variable-temperature -NMR to monitor proton exchange rates. Use X-ray crystallography to resolve solid-state tautomeric forms. Validate with computational models (e.g., Gibbs free energy calculations for tautomer stability) .

- Pitfalls : Avoid overinterpretation of solution-phase data without corroborating solid-state or computational evidence .

Q. How can researchers optimize reaction conditions to mitigate this compound’s instability under acidic or oxidative conditions?

- Strategy : Perform kinetic studies under varying pH and oxidizing agents (e.g., HO, O). Use LC-MS to identify degradation byproducts. Stabilize via inert atmospheres (N/Ar) or antioxidants (e.g., BHT) .

- Data validation : Replicate experiments ≥3 times and report confidence intervals for degradation rates .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?

- Analysis : Apply nonlinear regression models (e.g., Hill equation) for IC determination. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Validate assumptions (normality, homogeneity of variance) via Shapiro-Wilk and Levene’s tests .

- Reporting : Adhere to the "significant digit" rule for numerical precision (e.g., ±0.01 for HPLC purity values) .

Q. Literature and Data Management

Q. How should researchers conduct a systematic review of this compound’s applications in medicinal chemistry to address publication bias?

- Protocol : Use databases (Scopus, PubMed) with search strings like TITLE-ABS-KEY("this compound") AND ("medicinal chemistry"). Apply PRISMA guidelines for screening and data extraction. Assess bias via funnel plots or Egger’s regression .

- Synthesis : Tabulate data on biological targets (e.g., enzyme inhibition IC) and physicochemical descriptors (logP, polar surface area) for structure-activity relationship (SAR) analysis .

Q. What criteria should guide the inclusion of this compound data in meta-analyses or computational modeling studies?

- Standards : Include only peer-reviewed studies with full experimental details (solvents, temperatures, purity). Exclude datasets lacking error margins or replication. Use cheminformatics tools (e.g., KNIME, RDKit) to harmonize data formats .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of this compound’s synthetic protocols across different laboratories?

- Best practices : Publish detailed Supplementary Information (SI) with step-by-step videos or spectra. Use IUPAC nomenclature and SI units consistently. Collaborate via platforms like protocols.io to crowdsource reproducibility checks .

Q. What ethical guidelines apply to studies exploring this compound’s toxicity in preclinical models?

Propiedades

IUPAC Name |

2-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVUPRGSFUGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443304 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-40-2 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.